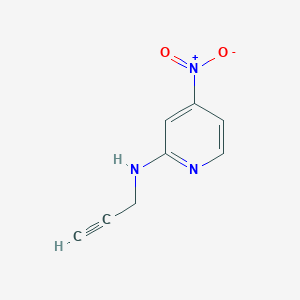

4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine

Description

Significance of Pyridine-Based Scaffolds in Organic Synthesis

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are cornerstones of organic and medicinal chemistry. The pyridine ring is a prevalent feature in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence stems from its unique electronic properties and its ability to engage in a wide range of chemical transformations.

The nitrogen atom in the pyridine ring imparts a dipole moment to the molecule, rendering the ring electron-deficient compared to benzene (B151609). This electronic characteristic makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially when activated by electron-withdrawing groups. Conversely, electrophilic substitution is generally more challenging and typically occurs at the 3-position. The ability to selectively functionalize the pyridine ring at various positions makes it an exceptionally versatile scaffold in the synthesis of complex molecules.

Furthermore, the nitrogen atom can act as a ligand for metal catalysts, influencing the outcome of various catalytic reactions. The diverse reactivity of the pyridine core allows for its incorporation into a multitude of molecular designs, leading to compounds with a broad spectrum of biological activities and material properties.

Chemical Reactivity and Synthetic Utility of Propargylamine (B41283) Moieties

Propargylamine and its derivatives are characterized by the presence of an amino group attached to a propargyl group (a three-carbon unit containing a carbon-carbon triple bond). This combination of functional groups confers a rich and versatile reactivity profile. The terminal alkyne is a hub of chemical activity, readily participating in a variety of transformations, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," where the terminal alkyne of a propargylamine can react with an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it invaluable in bioconjugation, materials science, and drug discovery.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This provides a powerful method for constructing more complex molecular frameworks.

A³ Coupling (Aldehyde-Alkyne-Amine): Propargylamines themselves are often synthesized via this one-pot, three-component reaction. This atom-economical process is a highly efficient way to access a diverse library of propargylamine derivatives.

Cycloaddition Reactions: The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings.

The amine group in propargylamines also contributes to their reactivity, acting as a nucleophile or a base, and can be further functionalized. The synthetic utility of propargylamines is thus extensive, serving as key intermediates in the synthesis of numerous heterocyclic compounds and complex organic molecules.

Contextualizing 4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine within Advanced Nitrogen Heterocycle Chemistry

The compound this compound is a prime example of a molecule designed for purpose within the field of advanced nitrogen heterocycle chemistry. It strategically combines the electrophilic nature of a 4-nitropyridine (B72724) ring with the versatile reactivity of a propargylamine side chain.

The 4-nitro group serves as a powerful electron-withdrawing group, significantly activating the pyridine ring towards nucleophilic aromatic substitution. This is particularly relevant for the synthesis of the compound itself, which can be plausibly achieved through the reaction of 2-chloro-4-nitropyridine (B32982) with propargylamine. The nitro group also influences the electronic properties of the final molecule.

The presence of the N-propargyl group introduces a reactive handle for a multitude of subsequent transformations. This dual functionality—an activated aromatic core and a versatile alkyne—positions this compound as a valuable building block for the synthesis of more complex, polyfunctionalized heterocyclic systems. Its structure is a testament to the modern approach of embedding multiple reactive sites within a single molecule to facilitate the efficient construction of diverse chemical libraries for various scientific investigations.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Amino-4-nitropyridine | C₅H₅N₃O₂ | 139.11 | Parent aminonitropyridine scaffold. nih.gov |

| Propargylamine | C₃H₅N | 55.08 | The fundamental propargylamine moiety. |

| 2-Chloro-4-nitropyridine | C₅H₃ClN₂O₂ | 158.55 | A likely precursor for synthesis. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-prop-2-ynylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-2-4-9-8-6-7(11(12)13)3-5-10-8/h1,3,5-6H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTDERPWDHPIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 4 Nitro N Prop 2 Yn 1 Yl Pyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring System under the Influence of Nitro and Amino Substituents

The chemical character of the pyridine ring in 4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is significantly shaped by the electronic effects of its substituents. The nitrogen heteroatom inherently makes the pyridine ring electron-deficient compared to benzene (B151609). This effect is compounded by the presence of a strongly electron-withdrawing nitro group, while the amino group provides a counteracting electron-donating influence.

Influence of the Nitro Group on Aromatic Reactivity

The pyridine ring itself is often compared to a highly deactivated benzene ring, such as nitrobenzene (B124822), in terms of its reactivity toward electrophilic substitution. uoanbar.edu.iqwikipedia.org This deactivation is a result of the greater electronegativity of the ring nitrogen atom, which reduces the electron density of the aromatic system. uoanbar.edu.iq The presence of a nitro group (-NO₂) at the 4-position further intensifies this electron deficiency. The nitro group is one of the most powerful electron-withdrawing groups, and its strong deactivating ability makes electrophilic aromatic substitution reactions on the pyridine ring exceptionally difficult. wikipedia.orgnih.gov Direct nitration of pyridine, for instance, is sluggish and requires harsh conditions. wikipedia.org

Conversely, this pronounced electron deficiency greatly activates the pyridine ring for nucleophilic aromatic substitution. wikipedia.orgnih.gov The nitro group, particularly at the para-position relative to the ring nitrogen, stabilizes the negative charge that develops in the intermediate (a Meisenheimer-like complex) during nucleophilic attack. This stabilization facilitates the displacement of leaving groups from the ring and allows the molecule to react with a variety of nucleophiles. nih.govnih.gov The nitro group itself can also act as a leaving group in some addition-elimination reactions. nih.gov

Functionalization and Derivatization of the Pyridine Nucleus

The functionalization of the pyridine nucleus in molecules like this compound can be achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for forming new carbon-carbon bonds on heteroaromatic systems. acs.orgwikipedia.org These reactions typically couple an organoboron (Suzuki) or organozinc (Negishi) compound with a halide or triflate. acs.orgwikipedia.org

Research has shown that heteroaromatic compounds bearing primary amine groups can be suitable substrates for Suzuki cross-coupling reactions without the need for protecting the amine functionality. acs.org This tolerance allows for the direct coupling of various aryl and heteroaryl halides with pyridylboronic acids, enabling the synthesis of highly substituted bipyridine structures. acs.orgdntb.gov.ua The palladium catalyst, often in the form of a Pd(0) species, facilitates the reaction through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org While many palladium catalysts show high yields and functional group tolerance, the choice of ligands and reaction conditions is crucial for success, especially with electron-deficient pyridine rings. wikipedia.orgacs.org

Transformations of the Propargyl Moiety

The N-(prop-2-yn-1-yl), or propargyl, group is a highly versatile functional handle that serves as a precursor for a variety of complex molecular architectures. researchgate.netnih.gov Its terminal alkyne is amenable to a wide range of transformations, most notably intramolecular cyclization reactions that lead to the formation of new, fused heterocyclic rings.

Intramolecular Cyclization Pathways to Fused Heterocycles

In this compound, the propargyl group is strategically positioned to undergo intramolecular cyclization. The nitrogen atom of the pyridine ring can act as an internal nucleophile, attacking the activated alkyne to forge a new ring system. This process is a key strategy for the synthesis of imidazo[1,2-a]pyridines, a class of N-fused heterocycles prevalent in medicinal chemistry. researchgate.netorganic-chemistry.orgresearchgate.net

The intramolecular cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines is a form of intramolecular hydroamination, where the N-H bond of the exocyclic amine or the pyridine ring nitrogen adds across the alkyne's triple bond. This transformation typically proceeds via a 6-endo-dig cyclization pathway, which is often facilitated by a catalyst to overcome the kinetic barrier. researchgate.net The reaction results in the formation of the five-membered imidazole (B134444) ring fused to the parent pyridine, yielding the imidazo[1,2-a]pyridine (B132010) scaffold. researchgate.net Various methods have been developed for this transformation, including metal-free thermal cyclizations and, more commonly, transition-metal-catalyzed processes that operate under milder conditions. researchgate.netresearchgate.net The presence of the nitro group on the pyridine ring can influence the electronic properties of the starting material and the resulting fused product. rsc.org

Transition metals are highly effective at catalyzing the cycloisomerization of propargylamines by activating the alkyne toward nucleophilic attack. nih.gov Silver and palladium catalysts are particularly noteworthy for their utility in these transformations. acs.orgresearchgate.net

Silver-Mediated Reactions: Silver(I) salts, such as silver triflate (AgOTf), are efficient catalysts for the cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines. researchgate.net The reaction proceeds under mild conditions to produce substituted 3-methylimidazo[1,2-a]pyridines with good to excellent yields and high regioselectivity. researchgate.net The π-philic character of the silver catalyst allows it to coordinate to the alkyne, rendering it more electrophilic and susceptible to intramolecular attack by the pyridine nitrogen. nih.govresearchgate.net This method represents a practical and direct route to the imidazo[1,2-a]pyridine core. researchgate.net

Table 1: Silver-Catalyzed Cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amine Derivatives

| Entry | Starting Material Substituent (on Pyridine Ring) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H | AgOTf | Toluene | 85 | 18 | 85 |

| 2 | 5-Br | AgOTf | Toluene | 85 | 18 | 82 |

| 3 | 5-Cl | AgOTf | Toluene | 85 | 18 | 80 |

| 4 | 5-NO₂ | AgOTf | Toluene | 85 | 18 | 75 |

| 5 | 3-Me | AgOTf | Toluene | 85 | 18 | 78 |

This table is a representative summary based on data for similar substrates, illustrating the general conditions and effectiveness of the silver-catalyzed reaction. researchgate.net

Palladium-Mediated Reactions: Palladium catalysts are renowned for their broad utility in organic synthesis, including the cyclization of propargylic compounds. acs.org While often employed in cross-coupling reactions, palladium complexes can also catalyze intramolecular cyclizations involving alkynes. The mechanism typically involves the formation of a palladium-π-alkyne complex, which activates the triple bond for subsequent nucleophilic attack. Palladium-catalyzed cyclization of functionalized propargylic compounds is an efficient method for producing a wide variety of both carbocyclic and heterocyclic structures under mild conditions with high regio- and stereoselectivity. acs.org The versatility of palladium catalysis allows for the construction of diverse molecular frameworks, including fused heterocyclic systems derived from propargylamine (B41283) precursors. acs.orgacs.org

Oxidative Cyclization and Carbonylative Reactions (e.g., Aminooxygenation, Alkoxycarbonylation)

While specific studies on the oxidative cyclization and carbonylative reactions of this compound are not extensively documented, the reactivity of related N-propargyl amines provides a strong indication of its potential in these transformations. Generally, these reactions involve the intramolecular cyclization of the propargyl amine, often catalyzed by transition metals, to form heterocyclic structures.

Palladium-catalyzed carbonylative cyclization is a powerful method for the synthesis of various nitrogen-containing heterocycles. For propargyl amines, this process can lead to the formation of 1,5-dihydro-2H-pyrrol-2-one scaffolds. This transformation typically involves the reaction of the propargyl amine with an acid chloride in the presence of a palladium catalyst and a carbon monoxide source. The electron-withdrawing nature of the 4-nitropyridyl group in this compound would likely influence the electron density of the reacting centers, potentially affecting the reaction conditions and outcomes.

Aminooxygenation and alkoxycarbonylation are other potential carbonylative reactions. Copper-catalyzed 1,2-amino-alkoxycarbonylation of unactivated alkenes with carbon monoxide and alkylamine precursors has been reported as a method to access β-amino acid derivatives. usm.edu Although this is an intermolecular reaction, analogous intramolecular processes involving the alkyne moiety of this compound could be envisioned under suitable catalytic conditions.

The following table summarizes representative conditions for related carbonylative cyclization reactions, which could serve as a starting point for exploring the reactivity of this compound.

Table 1: Representative Conditions for Carbonylative Cyclization of Propargyl Amines

| Catalyst System | CO Source | Additives | Solvent | Temperature (°C) | Product Type |

| Palladium Catalyst | TFBen | - | - | - | 1-Acyl-1,5-dihydro-2H-pyrrol-2-ones |

| PdI2/KI | CO (gas) | O2 | Various | - | 2-(4-Acylfuran-2-yl)acetamides |

| Palladium Catalyst | CO2 | - | - | - | Butenolides |

Application in Click Chemistry Reactions (e.g., Thiol-yne, Amino-yne, Hydroxyl-yne Conjugate Additions)

The terminal alkyne of the propargyl group in this compound is a prime candidate for participation in "click" chemistry reactions, particularly nucleophilic conjugate additions. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. nih.gov The electron-withdrawing 4-nitropyridyl substituent is expected to activate the alkyne towards nucleophilic attack, making it a suitable substrate for thiol-yne, amino-yne, and hydroxyl-yne additions. nih.govacs.org

Thiol-yne Conjugate Addition: The reaction of thiols with activated alkynes is a well-established click reaction. nih.govnih.gov In the context of this compound, the addition of a thiol to the alkyne can proceed via a radical or a nucleophilic pathway. The nucleophilic addition, often base-catalyzed, would lead to the formation of a vinyl sulfide. Depending on the reaction conditions and the stoichiometry of the thiol, a second addition can occur, leading to a dithioacetal product. nih.gov The high nucleophilicity of thiols makes this a highly favorable reaction. usm.edu

Amino-yne Conjugate Addition: Primary and secondary amines can add to activated alkynes in a process known as the amino-yne click reaction. mdpi.comrsc.org This reaction typically proceeds without a catalyst and at room temperature, yielding β-enaminones. mdpi.comresearchgate.netresearchgate.net The reaction of this compound with an external amine would result in the formation of a new enamine derivative. The spontaneity and catalyst-free nature of this reaction make it a highly attractive method for conjugation. rsc.org

Hydroxyl-yne Conjugate Addition: The addition of hydroxyl groups to activated alkynes generally requires a catalyst or a base due to the lower nucleophilicity of alcohols compared to thiols and amines. chemrxiv.org Organocatalysts can be employed to facilitate this reaction, leading to the formation of vinyl ethers. chemrxiv.org

The general scheme for these conjugate addition reactions is presented below:

Scheme 1: General Representation of X-yne Conjugate Addition Reactions

Where Nu-H can be a thiol (R'-SH), an amine (R'2NH), or an alcohol (R'-OH).

Chemical Reactivity of the Secondary Amine Linkage

The secondary amine in this compound serves as a key site for further functionalization, allowing for the introduction of a wide variety of substituents. Its reactivity is, however, modulated by the strong electron-withdrawing effect of the 4-nitropyridyl group, which is expected to decrease its nucleophilicity compared to typical secondary amines.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the secondary amine imparts nucleophilic character to the molecule. However, the delocalization of these electrons into the electron-deficient nitropyridine ring reduces their availability for reaction with electrophiles. This diminished nucleophilicity means that reactions may require more forcing conditions or the use of highly reactive electrophiles. Despite this, the secondary amine can still participate in a range of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides, epoxides, and other electrophilic species.

Formation of Amide and Other Nitrogen-Containing Derivatives

One of the most common transformations of secondary amines is their conversion to amides through acylation. researchgate.netsphinxsai.com This can be achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. researchgate.netmdpi.comresearchgate.netresearchgate.net The resulting N-acyl derivative would incorporate a new functional group, further expanding the synthetic utility of the molecule.

The synthesis of N-(pyridin-2-yl)amides can sometimes be challenging due to side reactions. researchgate.net However, various methods have been developed to facilitate this transformation, including the use of specific coupling agents or the activation of the pyridine ring.

Besides amides, other nitrogen-containing derivatives can be synthesized. For example, reaction with isocyanates or isothiocyanates would yield the corresponding urea (B33335) or thiourea (B124793) derivatives. Sulfonylation with sulfonyl chlorides would produce sulfonamides. These transformations allow for the introduction of a wide range of functionalities, enabling the synthesis of a diverse library of compounds based on the this compound scaffold.

The following table lists some potential derivatization reactions of the secondary amine.

Table 2: Potential Derivatization Reactions of the Secondary Amine in this compound

| Reagent | Product Type |

| Acyl Chloride (RCOCl) | Amide |

| Acid Anhydride ((RCO)2O) | Amide |

| Carboxylic Acid (RCOOH) + Coupling Agent | Amide |

| Isocyanate (RNCO) | Urea |

| Isothiocyanate (RNCS) | Thiourea |

| Sulfonyl Chloride (RSO2Cl) | Sulfonamide |

Advanced Spectroscopic Characterization Methodologies for 4 Nitro N Prop 2 Yn 1 Yl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms in a molecule. The spectrum for 4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is expected to show signals corresponding to the protons on the pyridine (B92270) ring, the propargyl group, and the secondary amine.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The strong electron-withdrawing effect of the nitro group at the C4 position significantly deshields the ring protons, shifting them downfield. The proton at C5 (H-5) would likely appear as a doublet of doublets, coupled to both H-3 and H-6. The proton at C3 (H-3) would be a doublet, and the proton at C6 (H-6) would also be a doublet, with its chemical shift influenced by the adjacent amino group.

The propargyl group protons would present characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the amine nitrogen are expected to appear as a doublet, coupled to the NH proton. The terminal alkyne proton (-C≡CH) typically resonates as a triplet due to coupling with the methylene protons. The proton on the secondary amine (NH) would likely appear as a broad singlet or a triplet, depending on the solvent and coupling interactions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | 8.0 - 8.2 | Doublet (d) | ~5.0 |

| H-5 (Pyridine) | 7.0 - 7.2 | Doublet of Doublets (dd) | ~5.0, ~2.5 |

| H-3 (Pyridine) | 6.5 - 6.7 | Doublet (d) | ~2.5 |

| NH (Amine) | 5.5 - 6.5 | Broad Triplet (br t) | ~5.5 |

| CH₂ (Propargyl) | 4.1 - 4.3 | Doublet of Doublets (dd) | ~5.5, ~2.4 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is expected to display eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the propargyl group.

The pyridine ring carbons will have their chemical shifts significantly influenced by the substituents. The carbon bearing the nitro group (C4) is expected to be highly deshielded and appear far downfield. The carbon attached to the amino group (C2) will also be downfield. The carbons of the propargyl group have characteristic chemical shifts, with the two sp-hybridized alkyne carbons appearing in the mid-range of the spectrum and the sp³-hybridized methylene carbon appearing further upfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | 158 - 162 |

| C6 (Pyridine) | 148 - 152 |

| C4 (Pyridine) | 153 - 157 |

| C3 (Pyridine) | 106 - 110 |

| C5 (Pyridine) | 108 - 112 |

| C≡CH (Alkyne) | 78 - 82 |

| C≡CH (Alkyne) | 71 - 75 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between coupled protons. Cross-peaks would be expected between H-5 and H-6, and between H-5 and H-3 on the pyridine ring. For the propargyl group, correlations would be seen between the NH proton and the CH₂ protons, and between the CH₂ protons and the terminal alkyne CH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals: H-3 to C3, H-5 to C5, H-6 to C6, the CH₂ protons to the methylene carbon, and the alkyne CH proton to its sp-hybridized carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C≡C-H, C≡C, NO₂, and aromatic C=N/C=C bonds.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3350 - 3450 | Stretching |

| ≡C-H (Alkyne) | 3250 - 3350 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C≡C (Alkyne) | 2100 - 2150 | Stretching |

| C=C, C=N (Aromatic) | 1580 - 1620 | Ring Stretching |

| NO₂ (Nitro) | 1500 - 1550 | Asymmetric Stretching |

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. Bonds that are symmetric and less polar tend to produce strong Raman signals. For this compound, the symmetric vibrations of the nitro group and the C≡C triple bond of the alkyne are expected to be particularly strong and easily identifiable in the Raman spectrum. The aromatic ring breathing modes would also be prominent.

Table 4: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibration Type |

|---|---|---|

| ≡C-H (Alkyne) | 3250 - 3350 | Stretching |

| C≡C (Alkyne) | 2100 - 2150 | Stretching (Strong) |

| NO₂ (Nitro) | 1330 - 1370 | Symmetric Stretching (Strong) |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of a compound with high confidence. For this compound (C₈H₇N₃O₂), HRMS would be utilized to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

However, specific experimental HRMS data, such as the measured m/z value for the protonated molecule [M+H]⁺ or other adducts, have not been reported in the surveyed scientific literature for this compound.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | C₈H₇N₃O₂ |

|---|---|

| Monoisotopic Mass | 177.0538 u |

| Average Mass | 177.158 u |

| Calculated [M+H]⁺ | 178.0611 u |

| Calculated [M+Na]⁺ | 200.0430 u |

| Calculated [M+K]⁺ | 216.0170 u |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a synthesized compound by separating it from any impurities or byproducts from the reaction mixture. The mass spectrometer then provides mass data for the main compound and any other separated species.

A comprehensive search of scientific databases and literature did not yield any published LC-MS studies for this compound. Therefore, details regarding retention times, optimal mobile phases, column specifications, and the mass spectra of any potential impurities are not available.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Luminescence)

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing information about its electronic structure and chromophores.

UV-Vis Spectroscopy: This technique measures the absorption of light as a function of wavelength. For a compound like this compound, the presence of the nitro-substituted pyridine ring, an aromatic chromophore, would be expected to result in characteristic absorption bands in the UV-visible region.

Luminescence (Fluorescence) Spectroscopy: This method measures the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the emission spectrum provides valuable structural and electronic information.

Despite the expected spectroscopic activity, no experimental UV-Vis absorption or luminescence emission spectra for this compound have been published. Data regarding its maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), excitation wavelengths, or emission wavelengths are currently unavailable.

Solid-State Structural Characterization by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a crystal structure for this compound has not been determined or reported. Consequently, crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Table 2: Summary of Unavailable X-ray Diffraction Data

| Parameter | Data |

|---|---|

| Crystal System | Not Reported |

| Space Group | Not Reported |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Not Reported |

| Volume (V) | Not Reported |

| Calculated Density (Dx) | Not Reported |

| Final R-indices [I > 2σ(I)] | Not Reported |

| CCDC Number | Not Assigned |

Computational and Theoretical Investigations of 4 Nitro N Prop 2 Yn 1 Yl Pyridin 2 Amine

Quantum Chemical Studies of Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in predicting the geometry, stability, and electronic characteristics of molecules. For a molecule like 4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine, these studies would offer a detailed picture of how the electron-withdrawing nitro group and the versatile propargylamino group influence the pyridin-2-amine core.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map out the energy changes during chemical reactions.

For a molecule like 2-N-phenylamino-3-nitro-4-methylpyridine, which is structurally similar to the target compound, DFT calculations have been employed to determine its optimized geometry. Such calculations for this compound would likely be performed using a functional like B3LYP with a basis set such as 6-311G(d,p). The geometry optimization would reveal key structural parameters. For instance, in a related nitropyridine derivative, the nitro group is found to be slightly twisted relative to the pyridine (B92270) ring plane, and a dihedral angle exists between the pyridine and adjacent amino-linked rings nih.gov. Similar non-planar conformations would be expected for this compound.

The following table presents hypothetical optimized geometric parameters for this compound, based on typical values from DFT calculations on similar molecules.

| Parameter | Predicted Value |

| C-N (nitro) bond length | ~1.48 Å |

| N-O (nitro) bond length | ~1.22 Å |

| C-N (amino) bond length | ~1.37 Å |

| C≡C (alkyne) bond length | ~1.21 Å |

| Dihedral angle (Pyridine ring - Nitro group) | 5-15° |

Note: These are estimated values based on structurally related compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

In studies of 4-nitroaniline (B120555), a related compound, the HOMO is localized on the aniline (B41778) part, while the LUMO is concentrated around the nitrobenzene (B124822) moiety, indicating a charge transfer character upon electronic excitation researchgate.net. For this compound, the HOMO would likely be located on the electron-rich aminopyridine ring and the propargylamino group, while the LUMO would be centered on the electron-deficient nitropyridine system.

The HOMO-LUMO energy gap is a key parameter derived from these calculations. A smaller gap suggests higher reactivity. For comparison, the calculated HOMO-LUMO gap for 4-nitroaniline is approximately 4.24 eV researchgate.net. The presence of the propargyl group in the target molecule might slightly alter this value. A study on 2-chloro-5-nitropyridine (B43025) highlights that the lowering of the HOMO-LUMO band gap is a consequence of the strong electron-acceptor ability of the nitro group, which stabilizes the LUMO researchgate.net.

The following table shows representative HOMO and LUMO energy values for related nitroaromatic compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 4-Nitroaniline | -6.45 | -2.21 | 4.24 |

| p-nitroaniline | - | - | 3.89 |

| p-isopropylaniline | - | - | 5.30 |

Data sourced from computational studies on related molecules. researchgate.netthaiscience.info

Natural Bond Orbital (NBO) analysis provides insights into the interactions between orbitals, revealing the extent of electron delocalization and the stability it imparts to the molecule. This analysis can quantify the hyperconjugative interactions, which are key to understanding the electronic landscape of a molecule.

For this compound, NBO analysis would likely show strong delocalization of the lone pair electrons of the amino nitrogen into the π* orbitals of the nitropyridine ring. This interaction contributes to the stability of the molecule and influences its reactivity. Similar analyses on related Schiff base compounds containing pyridine rings have shown significant hyperconjugative interactions and electron density delocalization, which are crucial for their stability and non-linear optical properties researchgate.net.

Key NBO interactions anticipated for this compound would include:

n(N_amine) → π(Pyridine_ring)*: Delocalization of the amino nitrogen's lone pair into the pyridine ring's antibonding orbitals.

π(Pyridine_ring) → π(NO2_group)*: Electron delocalization from the pyridine ring to the nitro group.

π(C≡C) → σ(adjacent bonds)*: Hyperconjugative interactions involving the alkyne group.

Mechanistic Investigations of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, helping to understand how reactants are converted into products and predicting the selectivity of these transformations.

The propargylamino group in this compound is a precursor for cyclization reactions to form fused heterocyclic systems. DFT calculations have been successfully used to study the mechanism of similar reactions. For instance, the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines to form 3-methylimidazo[1,2-a]pyridines has been analyzed using DFT. This study likely revealed the transition state structures and activation energies for the key steps of the reaction, such as the initial coordination of the silver catalyst, the intramolecular nucleophilic attack of the pyridine nitrogen onto the activated alkyne, and subsequent proton transfer steps.

In a related study on the cyclization of 2-amino-4,5-dihydrothiophene-3-carbonitriles, DFT calculations identified the rate-limiting step and the activation energies for different stages of the reaction, including the nucleophilic addition and the ring closure nih.govacs.org. A similar computational approach for this compound would provide a detailed understanding of its cyclization pathways, including the influence of the nitro group on the reaction energetics.

Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, is a critical aspect of organic synthesis. Computational methods can predict the regioselectivity of reactions by comparing the activation energies of different possible reaction pathways.

For the cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines, DFT calculations can explain the observed high regioselectivity. By calculating the energies of the transition states leading to different regioisomers, it is possible to determine which product is favored kinetically. The electronic effects of the nitro group in this compound would be a key factor in directing the regiochemical outcome of its cyclization and other synthetic transformations. For example, the electron-withdrawing nature of the nitro group would influence the nucleophilicity of the pyridine nitrogen and the electrophilicity of the pyridine ring carbons, thereby controlling the site of intramolecular attack.

A computational study on the photouncaging of 1-acyl-7-nitroindoline revealed a competition between a classical cyclization pathway and an acyl migration pathway, with the electronic and steric factors governing the outcome being elucidated by DFT calculations nih.gov. This demonstrates the power of computational chemistry in predicting and explaining the selectivity of complex reactions in nitro-containing heterocyclic compounds.

Molecular Electron Density Theory (MEDT) for Reaction Selectivity Assessment

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com This theory utilizes quantum chemical tools to analyze the electron density distribution and its changes along a reaction pathway to rationalize experimental outcomes. mdpi.com

For a molecule like this compound, MEDT can be instrumental in predicting its behavior in various chemical reactions, such as cycloadditions or nucleophilic substitutions. The analysis would involve several key steps:

Conceptual DFT Reactivity Indices: The global and local electrophilicity and nucleophilicity indices, derived from Density Functional Theory (DFT), would be calculated for the ground state of the molecule. This helps in identifying the most reactive sites. The nitro group (-NO2) is a strong electron-withdrawing group, which would significantly influence the electron density distribution on the pyridine ring, while the secondary amine and the propargyl group would act as electron-donating and potentially reactive moieties.

Electron Localization Function (ELF) Analysis: An ELF topological analysis would be performed along a proposed reaction path. This allows for a detailed visualization of the changes in electron density and the formation and breaking of chemical bonds. mdpi.com

Global Electron Density Transfer (GEDT): The GEDT at the transition states of a reaction can be calculated to understand the polar nature of the process. mdpi.com For reactions involving this compound, this would quantify the flow of electron density between this molecule and a reaction partner.

While specific MEDT studies on this compound are not yet prevalent in the literature, this theoretical approach provides a robust methodology for future investigations into its reaction mechanisms and selectivity.

Intermolecular Interactions and Conformational Analysis

Computational Assessment of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. nih.govmdpi.com For this compound, several types of non-covalent interactions can be anticipated and computationally assessed:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.govnih.gov

π-π Stacking: The electron-deficient nitro-substituted pyridine ring can engage in π-π stacking interactions with other aromatic systems. Crystal structure analyses of similar compounds have revealed such stacking arrangements. nih.govresearchgate.netnih.gov

C-H···π Interactions: The C-H bonds of the propargyl group could interact with the π-system of the pyridine ring or other aromatic moieties.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index analysis, and Independent Gradient Model based on Hirshfeld partitioning (IGMH) are employed to visualize and quantify these interactions. nih.govmdpi.com These methods can reveal the nature and strength of the interactions, providing insights into the crystal packing and supramolecular chemistry of the compound.

For instance, a computational study on polymer/graphene nanocomposites highlighted the significant role of dispersion-type and non-covalent interactions, with nitro groups showing strong interactions. nih.gov Similarly, research on carbonic anhydrase I-topiramate complex demonstrated the use of QM/MM approaches to elucidate the role of non-covalent interactions in biological systems. mdpi.com

A hypothetical analysis of the non-covalent interactions in a dimer of this compound could yield the following data, which can be presented in an interactive table:

| Interaction Type | Atom 1 (Molecule A) | Atom 2 (Molecule B) | Estimated Distance (Å) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | N-H (amine) | O (nitro) | 2.0 | -4.5 |

| Hydrogen Bond | N-H (amine) | N (pyridine) | 2.2 | -3.0 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.5 | -2.8 |

| C-H···π Interaction | C-H (alkyne) | Pyridine Ring | 2.8 | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and dynamic behavior of molecules over time. For a molecule with several rotatable bonds like this compound (e.g., around the C-N and C-C single bonds of the propargyl group), MD simulations can provide a detailed picture of its conformational landscape.

The key insights that can be gained from MD simulations include:

Preferred Conformations: By simulating the molecule's motion, it is possible to identify the low-energy, and therefore most populated, conformations in different environments (e.g., in vacuum, in a solvent, or in a crystal lattice).

Conformational Transitions: MD simulations can reveal the pathways and energy barriers for transitions between different conformations, providing information on the molecule's flexibility.

Solvent Effects: By including explicit solvent molecules in the simulation, one can study how the solvent influences the conformational preferences of the molecule through interactions like hydrogen bonding.

Classical molecular simulation methods have been successfully used to describe the arrangement and interactions of related nitro- and amino-pyridine derivatives in confined spaces, demonstrating the utility of these techniques. nih.gov A typical MD study would involve defining a force field for the molecule, setting up a simulation box with the molecule and solvent, and running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately. The resulting trajectory can then be analyzed to extract information about bond lengths, bond angles, dihedral angles, and intermolecular interactions as a function of time.

Advanced Research Avenues and Potential Scientific Applications

Development as a Versatile Synthetic Intermediate in Organic Chemistry

The molecular architecture of 4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine, which incorporates multiple reactive sites, positions it as a highly versatile building block in synthetic organic chemistry. The electron-withdrawing nitro group activates the pyridine (B92270) ring towards certain reactions, while the propargyl group (containing an alkyne) and the aminopyridine core offer diverse opportunities for molecular elaboration.

Precursor for Imidazo[1,2-a]pyridine (B132010) and Related Fused Pyridine Scaffolds

One of the most direct and well-documented applications for N-propargyl-2-aminopyridine derivatives is in the synthesis of the imidazo[1,2-a]pyridine scaffold. This fused bicyclic heterocycle is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and is also valuable in materials science.

The synthesis typically involves a cyclization reaction of the N-(prop-2-yn-1-yl)pyridin-2-amine precursor. Various methods, including transition-metal-catalyzed processes, have been developed to facilitate this transformation. For this compound, this cyclization would yield a 6-nitroimidazo[1,2-a]pyridine derivative. The strong electron-withdrawing nature of the nitro group at this position would significantly influence the electronic properties, reactivity, and potential biological activity of the resulting fused system. This synthetic route offers a practical, two-step approach to constructing these valuable heterocyclic systems. The versatility of this method allows for the creation of a library of diversely substituted imidazo[1,2-a]pyridine derivatives.

| Precursor | Reaction Type | Product Scaffold | Potential Application |

| N-(prop-2-yn-1-yl)pyridin-2-amines | Cyclization / Annulation | Imidazo[1,2-a]pyridines | Medicinal Chemistry, Materials Science |

| 2-Aminopyridines and Nitroolefins | Copper-catalyzed One-Pot | Imidazo[1,2-a]pyridines | Pharmaceutical Synthesis |

| Lignin β-O-4 Model Compounds | One-Pot Multicomponent | Imidazo[1,2-a]pyridines | Biorefinery, Value-added Chemicals |

Building Block for Complex Nitrogen-Containing Heterocycles

Beyond the imidazo[1,2-a]pyridine system, this compound serves as a potent precursor for more complex nitrogen-containing heterocycles. Nitro compounds are established as versatile building blocks for creating pharmaceutically relevant substances, often serving as precursors to amines or participating in various C-C and C-N bond-forming reactions.

The compound's key features for this purpose include:

The Alkyne Group: Can participate in cycloadditions, coupling reactions, and hydroamination, leading to a wide array of heterocyclic structures.

The Aminopyridine Moiety: The amine can act as a nucleophile, and the pyridine ring itself can be further functionalized.

The Nitro Group: This group can be reduced to an amine, providing another point for substitution or ring formation, thereby dramatically increasing the molecular complexity.

This combination of functional groups allows for sequential or one-pot reactions to construct polycyclic and highly substituted heterocyclic systems, which are of high importance for various fields of chemistry.

Exploration in Advanced Materials Science

The unique electronic and structural features of this compound make it and its derivatives attractive candidates for the development of novel functional materials.

Design of Novel Luminescent and Optoelectronic Materials through Derivatives

Pyridine-containing compounds are essential skeletons for fluorescent materials. Their emission properties can be finely tuned by introducing electron-donating or electron-withdrawing groups, which modifies the internal charge transfer (ICT) characteristics of the molecule. The title compound's 4-nitro group acts as a powerful electron-withdrawing substituent, which can be leveraged to design materials with specific photophysical properties.

Derivatives, particularly the corresponding imidazo[1,2-a]pyridines, are known to exhibit high fluorescence activity. The synthesis of luminogens with aggregation-induced emission enhancement (AIEE) properties has been reported for other pyridine derivatives, a highly desirable trait for applications in sensors and displays. The investigation of oligomers and polymers incorporating this nitro-functionalized pyridine core could lead to new materials for optoelectronic devices such as organic light-emitting diodes (OLEDs).

| Material Class | Key Structural Feature | Potential Application |

| Pyridine-based Luminogens | Electron Donor-Acceptor Systems | Fluorescent Probes, Chemical Sensors |

| Imidazole-Pyridine Derivatives | Fused Heterocyclic Core | Organic Light-Emitting Diodes (OLEDs) |

| Pyridine-containing Polymers | Conjugated π-systems | Light-Emitting Devices, Optoelectronics |

| Thiophene-Pyridine Hybrids | D-A-D π-Conjugated Systems | Organic Solar Cells, NLO Devices |

Integration into Polymeric Architectures via Orthogonal Click Chemistry

The presence of a terminal alkyne in the propargyl group is a critical feature, enabling the use of "click chemistry." Specifically, the azide-alkyne cycloaddition reaction provides a highly efficient and orthogonal method for covalently linking molecules. This reaction can be performed under mild conditions, often in the presence of other functional groups, making it ideal for polymer modification and the synthesis of complex polymeric architectures.

The this compound molecule can be "clicked" onto azide-functionalized polymer backbones or used as a monomer in polymerization reactions. This allows for the precise incorporation of the functional pyridine unit into various macromolecular structures. Such functionalized polymers could find applications as:

Cross-linkable interface layers in organic solar cells to improve device efficiency and stability.

Dendritic polymers with tailored peripheral functionalities.

Smart materials where the properties can be tuned by the coordinated metal ions to the pyridine units.

The bio-orthogonal nature of some click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), means they can proceed in complex biological environments without a toxic catalyst, opening avenues for biomaterial development.

Investigation in Catalysis and Ligand Design

Pyridine and its derivatives are ubiquitous as ligands in transition metal catalysis due to the Lewis basic character of the nitrogen atom, which can coordinate to a wide range of metal ions. The electronic and steric properties of the pyridine ligand can be readily modified by substituents, which in turn influences the stability and catalytic activity of the resulting metal complex.

For this compound, several features are relevant for ligand design:

Pyridine Nitrogen: The primary coordination site. The electron-withdrawing nitro group reduces the basicity of the nitrogen, which can affect the catalytic cycle.

Secondary Amine: This provides a potential second coordination site, allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center.

Alkyne Group: This group can also coordinate to certain transition metals or remain as a reactive handle for immobilizing the catalyst on a solid support.

Palladium(II) complexes with functionalized pyridine ligands have shown high efficiency in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. Similarly, titanium-pyridine complexes are used for olefin and alkyne polymerization. By systematically modifying the structure of this compound and coordinating it to various metals, novel catalysts could be developed for a wide range of organic transformations.

Potential as a Ligand in Transition Metal-Catalyzed Transformations

The pyridine nitrogen and the amino group of this compound can act as a bidentate ligand, forming stable complexes with various transition metals. vot.plnih.gov The electronic properties of the pyridine ring, significantly influenced by the strongly electron-withdrawing nitro group, can modulate the catalytic activity of the metal center. nih.govnih.gov This makes the compound a promising candidate for a ligand in a range of transition metal-catalyzed reactions.

The propargyl group introduces another dimension to its coordinating capabilities. The alkyne functionality can coordinate to a metal center in a π-fashion, potentially influencing the stereochemistry and reactivity of the catalyst. Furthermore, the terminal alkyne can be deprotonated to form an acetylide, which can bind to a metal center, leading to the formation of polynuclear or mixed-metal complexes with potentially novel catalytic properties.

Contribution to the Development of New Catalytic Methodologies

The bifunctional nature of this compound, possessing both a metal-coordinating unit and a reactive propargyl group, could be exploited in the development of new catalytic methodologies. For instance, the propargyl group could serve as a "handle" for immobilizing the catalyst on a solid support, facilitating catalyst recovery and reuse.

Moreover, the alkyne moiety can participate directly in catalytic cycles. For example, it could be involved in cycloaddition reactions or other transformations where the alkyne is a key reactive partner. A catalyst incorporating this ligand could therefore act as both the catalytic center and a reactant, leading to novel and efficient synthetic pathways. The development of such "catalyst-reagents" is a growing area of interest in organic synthesis.

Systematic Derivatization for Tailored Chemical Functionality

Systematic modification of the this compound structure provides a powerful tool for fine-tuning its chemical and physical properties for specific applications.

Rational Design of Analogs with Modulated Electronic Properties

The electronic properties of the pyridine ring are crucial in determining the efficacy of the corresponding metal complexes in catalysis. nih.gov The electron-withdrawing nature of the nitro group in the parent compound results in a relatively electron-poor pyridine ring. By systematically replacing the nitro group with other substituents, a library of analogs with a wide range of electronic properties can be generated.

For example, introducing electron-donating groups, such as methoxy or amino groups, would increase the electron density on the pyridine ring. This, in turn, would enhance the donor capacity of the ligand, potentially leading to more active catalysts for certain reactions. Conversely, introducing other electron-withdrawing groups with varying strengths, such as cyano or trifluoromethyl groups, would allow for a fine-tuning of the electronic properties in the electron-deficient regime.

A systematic study of these analogs would allow for the establishment of a clear correlation between the electronic properties of the ligand and the catalytic performance of its metal complexes.

Probing Structure-Reactivity Relationships through Systematic Structural Modifications

Beyond modulating electronic properties, systematic structural modifications can be employed to probe structure-reactivity relationships. The steric environment around the metal center can be systematically altered by introducing bulky substituents on the pyridine ring or at the amino group. This can influence the selectivity of the catalyst, for example, by favoring the formation of one stereoisomer over another.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.